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Compound of Interest

Compound Name: Oxphos-IN-1

Cat. No.: B12401414 Get Quote

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the discovery, synthesis, and biological

characterization of Oxphos-IN-1, also referred to in scientific literature as compound 2 or DX2-

201. This potent inhibitor of oxidative phosphorylation (OXPHOS) represents a promising lead

compound in the development of novel cancer therapeutics that target cellular metabolism.

Introduction to Oxidative Phosphorylation as a
Therapeutic Target
Oxidative phosphorylation (OXPHOS) is the primary metabolic pathway for ATP production in

most eukaryotic cells and occurs within the mitochondria.[1][2] The process involves a series of

protein complexes (Complexes I-V) in the inner mitochondrial membrane that facilitate electron

transport and generate a proton gradient, which in turn drives ATP synthesis.[1][3] While both

normal and cancerous cells utilize OXPHOS, certain cancer subtypes exhibit a heightened

dependence on this pathway for survival and proliferation, making it a compelling target for

therapeutic intervention.[4] Inhibition of OXPHOS, particularly Complex I, can lead to energy

depletion, impaired biosynthesis of essential molecules like aspartate, and ultimately, cancer

cell death.[5]
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Oxphos-IN-1 (compound 2) was identified through a phenotypic screening campaign designed

to discover novel inhibitors of oxidative phosphorylation. The initial screen of a diverse 4,000-

compound library led to the discovery of a hit compound, a benzene-1,4-disulfonamide,

referred to as compound 1.[4] This initial hit was a racemic mixture. Subsequent separation and

testing of the enantiomers revealed that the R-enantiomer, designated as compound 2 (DX2-

201), was significantly more potent than its S-enantiomer (compound 3).[4] This stereospecific

activity suggested a specific biological target.[4]
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Figure 1: Discovery workflow for Oxphos-IN-1 (Compound 2).
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While the specific synthesis scheme for Oxphos-IN-1 (compound 2) is detailed within

proprietary research, the general synthetic route for the benzene-1,4-disulfonamide series

involves standard organic chemistry methodologies. The synthesis of related compounds in the

series suggests a modular approach, allowing for the exploration of structure-activity

relationships.

Biological Activity and Quantitative Data
Oxphos-IN-1 (compound 2) has demonstrated potent and specific inhibition of mitochondrial

Complex I. Its biological activity has been characterized through various in vitro assays, with

the key quantitative data summarized below.

Assay Type
Cell Line /
System

Metric Value Reference

Cell Growth

Inhibition

UM16 Pancreatic

Cancer
IC50 0.31 µM [4]

ATP Production

Inhibition

MIA PaCa-2 (in

galactose)
IC50 118.5 ± 2.2 nM [4]

Complex I

Inhibition

NAD/NADH

Assay
IC50 312 ± 67 nM [4]

Mechanism of Action
Oxphos-IN-1 (compound 2) exerts its therapeutic effect by directly inhibiting Complex I

(NADH:ubiquinone oxidoreductase) of the mitochondrial electron transport chain.[4] This

inhibition disrupts the transfer of electrons from NADH to ubiquinone, a critical step in oxidative

phosphorylation. The downstream consequences of this inhibition include a decrease in the

cellular ATP supply, particularly in cells reliant on OXPHOS, and a disruption of the

NAD+/NADH ratio, impacting numerous cellular redox reactions.
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Figure 2: Mechanism of action of Oxphos-IN-1 on the OXPHOS pathway.
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Experimental Protocols
Detailed methodologies for the key experiments cited in the characterization of Oxphos-IN-1
(compound 2) are provided below.

Glucose vs. Galactose (Glu/Gal) Cytotoxicity Assay
This phenotypic screen is designed to identify compounds that selectively inhibit mitochondrial

respiration.

Principle: Cells grown in high-glucose media can generate ATP through glycolysis. In

contrast, when galactose is the primary sugar source, cells are forced to rely on OXPHOS

for ATP production, making them highly sensitive to mitochondrial inhibitors.

Protocol:

Seed cancer cells (e.g., MIA PaCa-2) into 96-well plates in standard high-glucose culture

medium and allow them to attach overnight.

Prepare two sets of treatment media: one containing high glucose and the other with

glucose replaced by galactose.

Add serial dilutions of the test compounds (including Oxphos-IN-1) to both sets of media.

Replace the initial medium in the cell plates with the compound-containing glucose or

galactose media.

Incubate the plates for a period of 3 days.

Assess cell viability using a standard method, such as the MTT assay.

Calculate IC50 values for both glucose and galactose conditions. A significantly lower IC50

in galactose indicates selective inhibition of OXPHOS.

ATP Production Assay
This assay directly measures the effect of the compound on cellular ATP levels.

Protocol:
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Seed cells in a 96-well plate in galactose-containing medium to ensure reliance on

OXPHOS.

Treat the cells with varying concentrations of Oxphos-IN-1 for 24 hours.

Following incubation, lyse the cells to release intracellular ATP.

Measure ATP levels using a commercial bioluminescence-based ATP assay kit, which

utilizes the luciferin-luciferase reaction.

Quantify luminescence using a plate reader.

Calculate the IC50 for ATP depletion by normalizing the results to untreated controls.

Complex I Activity (NAD/NADH) Assay
This biochemical assay directly measures the enzymatic activity of Complex I.

Principle: The assay monitors the oxidation of NADH to NAD+ by isolated mitochondrial

Complex I.

Protocol:

Isolate mitochondria from a suitable source (e.g., bovine heart or cultured cells).

Prepare a reaction mixture containing isolated mitochondria (or purified Complex I), NADH

as the substrate, and a suitable electron acceptor.

Add varying concentrations of Oxphos-IN-1 to the reaction mixture.

Initiate the reaction and monitor the decrease in NADH absorbance at 340 nm over time

using a spectrophotometer.

Calculate the rate of NADH oxidation and determine the IC50 of the inhibitor.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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